2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H21Cl2N5O3 and its molecular weight is 486.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play crucial roles in various aspects of plant growth and development .
Mode of Action
The compound, like 2,4-D, is likely to mimic the action of natural auxins . Auxins regulate plant growth by influencing cell elongation, division, and differentiation . When absorbed by plant tissues, they stimulate uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually plant death .
Biochemical Pathways
The compound is likely to affect the auxin signaling pathway, which controls various aspects of plant growth and development
Pharmacokinetics
It’s known that 2,4-d, a structurally similar compound, is poorly soluble in water but readily soluble in organic solvents . This suggests that the compound might have similar properties, affecting its bioavailability.
Result of Action
The compound, like 2,4-D, is likely to cause uncontrolled and unsustainable growth in plants, leading to curling of stems, wilting of leaves, and eventually plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility and leaching risks can be reduced by using nanocarrier-based formulations . These formulations can improve the use efficiency and reduce the off-target effects of the compound .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N5O3/c1-15-4-2-3-5-16(15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPWQZUKXWRGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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